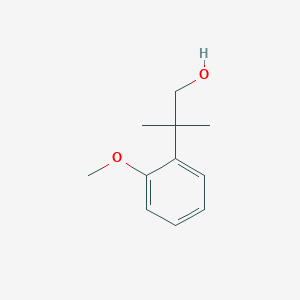

2-(2-Methoxyphenyl)-2-methylpropan-1-ol

Description

BenchChem offers high-quality 2-(2-Methoxyphenyl)-2-methylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyphenyl)-2-methylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C11H16O2/c1-11(2,8-12)9-6-4-5-7-10(9)13-3/h4-7,12H,8H2,1-3H3 |

InChI Key |

KIHVRUDWJLGVRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)C1=CC=CC=C1OC |

Origin of Product |

United States |

Foundational & Exploratory

2-(2-Methoxyphenyl)-2-methylpropan-1-ol CAS number search

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol

Chemical Identifier:

-

CAS Number: 856994-25-7

-

Molecular Formula: C₁₁H₁₆O₂

-

Molecular Weight: 180.24 g/mol

Introduction

2-(2-Methoxyphenyl)-2-methylpropan-1-ol is a tertiary alcohol of interest in synthetic organic chemistry. Its structure, featuring a methoxyphenyl group and a neopentyl alcohol moiety, makes it a potential building block for more complex molecules in pharmaceutical and materials science research. The strategic placement of the methoxy group at the ortho position of the phenyl ring can influence the molecule's conformation and electronic properties, offering unique possibilities for its use as a precursor or intermediate.

This guide provides a comprehensive overview of the plausible and efficient synthesis of this compound, focusing on the well-established Grignard reaction. It is intended for researchers and drug development professionals, offering a detailed experimental protocol, an explanation of the underlying chemical principles, and methods for structural characterization.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this specific compound, the following table summarizes its predicted physicochemical properties based on its chemical structure. These values are estimations and should be confirmed experimentally.

| Property | Predicted Value | Notes |

| Boiling Point | ~250-270 °C | Estimated based on structurally similar aromatic alcohols. |

| Density | ~1.05 g/cm³ | Typical for aromatic compounds with similar functionalities. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, dichloromethane). Sparingly soluble in water. | The hydroxyl group provides some polarity, but the aromatic ring and alkyl groups dominate. |

| pKa | ~16-18 | Typical for a tertiary alcohol. |

| LogP | ~2.5 - 3.0 | Indicates a moderate degree of lipophilicity. |

Proposed Synthetic Pathway: Grignard Reaction

A highly effective and logical approach to synthesizing 2-(2-Methoxyphenyl)-2-methylpropan-1-ol is through the nucleophilic attack of a Grignard reagent on an epoxide. This method is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2]

Retrosynthetic Analysis

The target molecule is a primary alcohol with a tertiary carbon center adjacent to the hydroxyl-bearing carbon. This structure strongly suggests a disconnection at the C-C bond between the quaternary carbon and the CH₂OH group. This leads to a synthon of a 2-(2-methoxyphenyl)propan-2-yl carbanion and a formaldehyde cation. In practice, this translates to a Grignard reagent, 2-(2-methoxyphenyl)propylmagnesium halide, and an epoxide, such as ethylene oxide, or more practically for this tertiary structure, the reaction between 2-methoxyphenylmagnesium bromide and 2,2-dimethyloxirane (isobutylene oxide). The Grignard reagent attacks the less sterically hindered carbon of the epoxide ring.[3][4]

Caption: Retrosynthetic analysis of the target molecule.

Reaction Mechanism

The synthesis proceeds via a nucleophilic ring-opening of the epoxide. The carbon atom of the Grignard reagent is highly nucleophilic due to the polarized carbon-magnesium bond.[5] It attacks one of the electrophilic carbon atoms of the epoxide ring. This attack follows an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the carbon were chiral. The reaction opens the strained three-membered ring to form a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[3][4]

Caption: Overall reaction mechanism workflow.

Experimental Protocol

This protocol describes the synthesis of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol from 2-bromoanisole and 2,2-dimethyloxirane.

Materials and Reagents

-

2-Bromoanisole (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (1 crystal)

-

Anhydrous diethyl ether or THF

-

2,2-Dimethyloxirane (Isobutylene oxide) (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating mantle

Procedure

Part A: Preparation of the Grignard Reagent [6]

-

Set up an oven-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is completely dry to prevent quenching the Grignard reagent.[5]

-

Place the magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.

-

Under a positive pressure of nitrogen, add a small amount of anhydrous diethyl ether, just enough to cover the magnesium.

-

Dissolve 2-bromoanisole (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the 2-bromoanisole solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to gently boil. If the reaction does not start, gentle warming may be required.[6]

-

Once the reaction has started, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent, 2-methoxyphenylmagnesium bromide.[7]

Part B: Reaction with Epoxide and Workup

-

Cool the Grignard solution to 0 °C using an ice bath.

-

Dissolve 2,2-dimethyloxirane (1.1 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the epoxide solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-5 °C. This is an exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any remaining Grignard reagent.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Part C: Purification

-

The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product (as determined by TLC analysis) and remove the solvent to yield pure 2-(2-Methoxyphenyl)-2-methylpropan-1-ol.

Caption: Experimental workflow for the synthesis.

Structural Characterization

The identity and purity of the synthesized 2-(2-Methoxyphenyl)-2-methylpropan-1-ol should be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (multiplet, ~6.8-7.3 ppm, 4H).- Methoxy group protons (singlet, ~3.8 ppm, 3H).- Methylene protons (CH₂OH) (singlet or AB quartet, ~3.5-3.7 ppm, 2H).- Methyl protons (singlet, ~1.3 ppm, 6H).- Hydroxyl proton (broad singlet, variable ppm, 1H). |

| ¹³C NMR | - Aromatic carbons (~110-160 ppm).- Quaternary carbon attached to oxygen (~75-85 ppm).- Methylene carbon (CH₂OH) (~65-75 ppm).- Methoxy carbon (~55 ppm).- Methyl carbons (~25-30 ppm). |

| FT-IR | - Broad O-H stretch (~3200-3600 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹).- C=C aromatic stretches (~1450-1600 cm⁻¹).- C-O stretch (~1050-1250 cm⁻¹). |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 180.1150.- Fragments corresponding to loss of water (M-18), loss of CH₂OH (M-31), and cleavage of the benzylic bond. |

Potential Applications and Future Directions

While specific applications for 2-(2-Methoxyphenyl)-2-methylpropan-1-ol are not yet widely reported, its structure suggests potential utility in several areas of research:

-

Medicinal Chemistry: The methoxyphenyl moiety is present in numerous biologically active compounds. This molecule could serve as a starting material for the synthesis of novel therapeutic agents.

-

Ligand Synthesis: The hydroxyl group can be further functionalized to create ligands for catalysis or coordination chemistry.

-

Polymer Science: As a functionalized monomer, it could be incorporated into polymers to modify their physical or chemical properties.

Further research is needed to explore the reactivity of this molecule and to evaluate its potential in various applications.

References

-

Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

-

University of Calgary. (n.d.). Synthesis and Structure of Alcohols. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

-

Chemistry Steps. (2026, January 17). The Grignard Reaction of Epoxides. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

De Gruyter. (2025, December 5). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methoxyphenyl)propan-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-2-methyl-1-propanol. Retrieved from [Link]

-

PubMed. (2000, December 15). Dietary fibre, physicochemical properties and their relationship to health. Retrieved from [Link]

-

PubMed. (n.d.). [Physico-chemical properties related to gastrointestinal function of 6 sources of dietary fiber]. Retrieved from [Link]

-

PubMed. (2003, December 15). Characterization of physicochemical properties of ferulic acid. Retrieved from [Link]

-

Fundamentals of Organic Chemistry. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 5. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Methoxyphenylmagnesium bromide 1.0M tetrahydrofuran 16750-63-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Properties and Applications of 2-Methoxybenzyl Alcohol

A Note on Nomenclature: The topic specified, "ortho-methoxy neophyl alcohol," does not correspond to a commonly indexed or characterized compound in established chemical literature. The "neophyl" group implies a 2-methyl-2-phenylpropyl structure, which is distinct from the structure suggested by the "ortho-methoxy" and "alcohol" components on a simple aromatic ring. It is highly probable that the intended compound of interest is 2-Methoxybenzyl Alcohol (also known as o-methoxybenzyl alcohol or o-anisyl alcohol). This guide will proceed with a comprehensive analysis of this well-documented and industrially significant compound.

Introduction: The Versatile Aromatic Alcohol

2-Methoxybenzyl alcohol, a clear to pale yellow liquid, is an aromatic organic compound with significant utility in synthetic chemistry.[1][2] Its structure, featuring a hydroxylmethyl group and a methoxy group in the ortho position on a benzene ring, imparts a unique combination of reactivity, solubility, and steric influence. The methoxy group, an electron-donating substituent, modulates the reactivity of both the aromatic ring and the benzylic alcohol, making it a valuable intermediate in the synthesis of complex molecules.[1] This guide offers an in-depth exploration of its chemical and physical properties, spectroscopic signature, synthetic routes, key reactions, and applications, with a focus on providing practical insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a research and development setting. These data govern choices regarding reaction conditions, purification methods, and structural elucidation.

Core Physicochemical Properties

The physical properties of 2-methoxybenzyl alcohol are summarized in the table below. Its liquid state at room temperature and relatively high boiling point are key considerations for its handling and use as a reagent or solvent.[1]

| Property | Value | Source(s) |

| CAS Number | 612-16-8 | [1][2][3] |

| Molecular Formula | C₈H₁₀O₂ | [1][3][4] |

| Molecular Weight | 138.16 g/mol | [1][4] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Boiling Point | 248-250 °C at 760 mmHg | [1][2] |

| Density | 1.039 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.547 | |

| Flash Point | 110 °C (230 °F) | [2] |

Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a chemical compound. The following sections detail the expected spectral features of 2-methoxybenzyl alcohol.

The ¹H NMR spectrum provides a definitive map of the proton environments within the molecule.

-

Aromatic Protons (approx. 6.8-7.3 ppm): The four protons on the substituted benzene ring will appear in this region. Due to the influence of the methoxy and hydroxymethyl groups, they will exhibit complex splitting patterns (multiplets).

-

Hydroxymethyl Protons (-CH₂OH, approx. 4.6 ppm): These two protons are adjacent to the electronegative oxygen and the aromatic ring, shifting them downfield. They typically appear as a singlet, though coupling to the hydroxyl proton can sometimes be observed if the sample is exceptionally pure.

-

Methoxy Protons (-OCH₃, approx. 3.8 ppm): The three protons of the methyl group are in a distinct chemical environment and will appear as a sharp singlet.

-

Hydroxyl Proton (-OH, variable, approx. 2.0-4.0 ppm): The chemical shift of the alcohol proton is highly variable and depends on concentration, solvent, and temperature.[5] It often appears as a broad singlet.[5] A "D₂O shake" experiment, where a drop of deuterium oxide is added to the NMR tube, will cause this peak to disappear, confirming its identity.[5]

The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Aromatic Carbons (approx. 110-157 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the methoxy group (C-OCH₃) will be the most downfield (approx. 157 ppm), while the carbon bearing the hydroxymethyl group (C-CH₂OH) will be around 130 ppm. The other four aromatic carbons will appear between 110 and 129 ppm.

-

Hydroxymethyl Carbon (-CH₂OH, approx. 62 ppm): This carbon is shielded relative to the aromatic carbons and appears in the typical range for a benzylic alcohol.

-

Methoxy Carbon (-OCH₃, approx. 55 ppm): The methyl carbon of the methoxy group is the most upfield signal in the spectrum.

IR spectroscopy is used to identify key functional groups.

-

O-H Stretch (approx. 3300-3400 cm⁻¹): A strong, broad absorption in this region is the characteristic signature of the alcohol's hydroxyl group.[5] The broadening is a result of intermolecular hydrogen bonding.

-

C-H Stretches (approx. 2850-3100 cm⁻¹): This region will contain signals for both aromatic (C-H > 3000 cm⁻¹) and aliphatic (C-H < 3000 cm⁻¹) C-H bonds.

-

C=C Aromatic Stretch (approx. 1450-1600 cm⁻¹): Absorptions in this region confirm the presence of the benzene ring.

-

C-O Stretch (approx. 1000-1250 cm⁻¹): A strong C-O stretching band is expected. Alcohols typically show a C-O stretch around 1020 cm⁻¹, and aryl ethers show a strong stretch around 1250 cm⁻¹. Therefore, two prominent C-O stretches are anticipated.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z = 138, corresponding to the molecular weight of the compound.[3][4]

-

Key Fragmentation Patterns: Common fragmentation pathways for benzyl alcohols include the loss of water (M-18) and cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group (alpha cleavage).[5] The presence of the methoxy group will also influence the fragmentation, potentially leading to a prominent peak at m/z = 107 (loss of -CH₂OH).

Synthesis and Reactivity

2-Methoxybenzyl alcohol serves as a versatile starting material for a variety of chemical transformations, making it a valuable building block in multi-step syntheses.

Synthesis of 2-Methoxybenzyl Alcohol

While commercially available, understanding its synthesis provides context for potential impurities and alternative preparations. A common laboratory-scale approach involves the reduction of 2-methoxybenzaldehyde.

Caption: General workflow for the synthesis of 2-methoxybenzyl alcohol.

Experimental Protocol: Reduction of 2-Methoxybenzaldehyde with Sodium Borohydride

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1.0 eq) in methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent side reactions.

-

Addition of Reductant: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. The portion-wise addition helps control the reaction rate and gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.

-

Quenching: Carefully quench the reaction by slowly adding water or dilute HCl at 0 °C to neutralize any unreacted NaBH₄.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography if necessary.

Key Reactions

The reactivity of 2-methoxybenzyl alcohol is dominated by the hydroxyl group, but also influenced by the aromatic ring.

-

Oxidation: The primary alcohol can be readily oxidized to 2-methoxybenzaldehyde using a variety of reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). This is a foundational reaction for introducing an aldehyde functionality.

-

Esterification and Etherification: As a typical alcohol, it undergoes esterification with carboxylic acids or acid chlorides and etherification with alkyl halides under basic conditions. The 4-methoxybenzyl (PMB) ether is a common protecting group in organic synthesis; similarly, the 2-methoxybenzyl group can be used when different electronic or steric properties are desired.[6]

-

Conversion to Benzyl Halide: The hydroxyl group can be substituted with a halide (e.g., chloride) using reagents like thionyl chloride (SOCl₂) or HCl in dioxane, forming 2-methoxybenzyl chloride.[7][8] This product is a versatile electrophile for introducing the 2-methoxybenzyl group.

-

Corey-Chaykovsky Epoxidation: Benzyl alcohols can be used to generate sulfonium salts in situ, which then react with aldehydes to form epoxides in a one-pot process.[9] This provides an efficient route to benzylic epoxides from commercially available starting materials.[9]

Caption: Major reaction pathways of 2-methoxybenzyl alcohol.

Applications in Research and Industry

The unique properties of 2-methoxybenzyl alcohol make it a valuable component in several fields.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure can be found within more complex drug scaffolds, and its derivatives are used as building blocks in medicinal chemistry programs.

-

Fragrance and Flavor Industry: Like many substituted benzyl alcohols, it is used as an ingredient in perfumes and flavorings due to its pleasant aromatic properties.[1]

-

Protecting Group Chemistry: The 2-methoxybenzyl group can be used as a protecting group for alcohols and other functional groups. While less common than its para-isomer (PMB), it offers different stability and cleavage conditions which can be advantageous in complex syntheses.

-

Agrochemicals: It is used as a building block in the development of new pesticides and other agrochemical products.[1]

Safety and Handling

Proper handling of 2-methoxybenzyl alcohol is essential in a laboratory or industrial setting. The following information is derived from safety data sheets (SDS).

-

Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10][11]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat.[12] All work should be conducted in a well-ventilated chemical fume hood.[12]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[10][11] Keep away from incompatible materials such as acids, acid chlorides, and oxidizing agents.[10]

-

First Aid:

-

Skin Contact: Wash the affected area with soap and water for 15-20 minutes.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids.[12]

-

Ingestion: Do not induce vomiting. Rinse mouth thoroughly and seek immediate medical attention.[10][12]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[12]

-

Conclusion

2-Methoxybenzyl alcohol is a compound of significant utility, bridging the gap between a simple aromatic building block and a specialized synthetic intermediate. Its well-defined physicochemical properties and predictable reactivity make it a reliable tool for chemists in academia and industry. From its foundational role in the synthesis of pharmaceuticals and fragrances to its application in modern synthetic methodologies, a comprehensive understanding of this versatile alcohol is crucial for any scientist working in the field of organic chemistry.

References

-

Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Spectra Problem #6 Solution. University of Calgary. [Link]

-

ortho-anisyl alcohol, 612-16-8. The Good Scents Company. [Link]

-

17.11: Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

2-Methoxybenzyl alcohol. NIST WebBook. [Link]

-

3-Methoxybenzyl alcohol | C8H10O2. PubChem. [Link]

-

2-Methoxybenzyl alcohol | C8H10O2. PubChem. [Link]

-

One-pot synthesis of epoxides from benzyl alcohols and aldehydes. (2018, September 3). Beilstein Journals. [Link]

- Synthesis method of m-methoxy benzyl alcohol.

-

Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. (2012, October 5). ACG Publications. [Link]

-

3-Methoxybenzyl alcohol. NIST WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ortho-anisyl alcohol, 612-16-8 [thegoodscentscompany.com]

- 3. 2-Methoxybenzyl alcohol [webbook.nist.gov]

- 4. 2-Methoxybenzyl alcohol | C8H10O2 | CID 69154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-甲氧基苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. acgpubs.org [acgpubs.org]

- 9. BJOC - One-pot synthesis of epoxides from benzyl alcohols and aldehydes [beilstein-journals.org]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

2-methyl-2-(2-methoxyphenyl)propanol molecular weight

An In-depth Technical Guide to 2-methyl-2-(2-methoxyphenyl)propanol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive scientific overview of 2-methyl-2-(2-methoxyphenyl)propanol, a tertiary alcohol of interest in synthetic organic chemistry and potential applications in drug discovery. The document details the compound's core physicochemical properties, including its precise molecular weight, and presents a validated, step-by-step protocol for its synthesis via the Grignard reaction. Furthermore, it establishes a robust framework for its analytical characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies are explained with a focus on the underlying chemical principles to ensure reproducibility and self-validation. This whitepaper is intended for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded resource on this specific molecule.

Introduction

2-methyl-2-(2-methoxyphenyl)propanol is an aromatic tertiary alcohol. Its structure, featuring a methoxy group in the ortho position on the phenyl ring, creates a unique electronic and steric environment that makes it a valuable intermediate for synthesizing more complex molecules. The tertiary alcohol moiety can serve as a synthetic handle for further functionalization, while the methoxyphenyl group is a common feature in many biologically active compounds. Understanding the precise characteristics and reliable synthesis of this compound is crucial for its effective use in research and development pipelines. This guide provides the foundational data, a detailed synthesis workflow, and the analytical protocols necessary for its unambiguous identification and quality control.

Core Physicochemical Properties

The fundamental properties of a compound are the cornerstone of its application in any experimental setting. The molecular weight, in particular, is critical for stoichiometric calculations in synthesis and for confirmation via mass spectrometry. The key properties of 2-methyl-2-(2-methoxyphenyl)propanol are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(2-methoxyphenyl)propan-2-ol | [1] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| CAS Number | 21022-73-1 | [1] |

| Appearance | White to off-white solid | N/A |

| Canonical SMILES | CC(C)(C1=CC=CC=C1OC)O | [1] |

Synthesis: Grignard Reaction Protocol

3.1 Principle and Rationale

The synthesis of 2-methyl-2-(2-methoxyphenyl)propanol is efficiently achieved through the nucleophilic addition of a Grignard reagent to a carbonyl compound. The chosen and most logical route involves the reaction of methyl 2-methoxybenzoate with two equivalents of methylmagnesium bromide (CH₃MgBr).

Causality of Experimental Choices:

-

Starting Material: Methyl 2-methoxybenzoate is an ester. The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack.

-

Reagent: Methylmagnesium bromide is a potent organometallic nucleophile. The carbon-magnesium bond is highly polarized, making the methyl group strongly nucleophilic.

-

Stoichiometry: Two equivalents of the Grignard reagent are required. The first equivalent adds to the carbonyl group to form a tetrahedral intermediate (a hemiketal). This intermediate is unstable and collapses, expelling the methoxide leaving group to form a ketone (2-methoxyacetophenone). This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent.

-

Reaction Quench: The reaction is quenched with an acidic aqueous solution (e.g., saturated ammonium chloride or dilute HCl). This protonates the resulting alkoxide to yield the final tertiary alcohol product and neutralizes any unreacted Grignard reagent.

3.2 Experimental Workflow Protocol

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, all under an inert atmosphere of nitrogen or argon.

-

Reagent Preparation: In the flask, place methyl 2-methoxybenzoate (1 equivalent) dissolved in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Grignard Addition: Fill the dropping funnel with methylmagnesium bromide (2.2 equivalents, typically as a 3.0 M solution in diethyl ether). Add the Grignard solution dropwise to the stirred ester solution at 0 °C (ice bath). Maintain the temperature during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography on silica gel to obtain pure 2-methyl-2-(2-methoxyphenyl)propanol.

3.3 Mandatory Visualization: Synthesis Workflow

Caption: Grignard synthesis workflow for 2-methyl-2-(2-methoxyphenyl)propanol.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized product.

4.1 Principles of Spectroscopic Analysis

-

¹H and ¹³C NMR: Provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts indicate the electronic environment of each nucleus, while splitting patterns (in ¹H NMR) reveal neighboring protons.

-

IR Spectroscopy: Identifies the functional groups present in the molecule based on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

-

Mass Spectrometry: Determines the molecular weight of the compound and provides information about its structure through analysis of fragmentation patterns.

4.2 Standard Characterization Protocols

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H and ¹³C NMR Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. For ¹H NMR, a standard acquisition is sufficient. For ¹³C NMR, a greater number of scans with broadband proton decoupling is required to obtain a good signal-to-noise ratio.[2]

-

IR Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide, or analyze as a thin film by melting a small amount between two NaCl plates.

-

IR Spectrum Acquisition: Record the spectrum using an FTIR spectrometer over the mid-IR range (4000–400 cm⁻¹). A background spectrum should be acquired and subtracted.

-

MS Sample Introduction: Introduce a small, diluted sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion, using an appropriate ionization technique like Electron Ionization (EI).

4.3 Expected Spectroscopic Data

| Technique | Expected Result | Rationale |

| ¹H NMR | δ ~7.3-6.8 (m, 4H), δ ~3.8 (s, 3H), δ ~2.5 (s, 1H, broad), δ ~1.6 (s, 6H) | Aromatic protons (multiplet), methoxy protons (singlet), hydroxyl proton (broad singlet, exchangeable), two equivalent methyl groups (singlet). |

| ¹³C NMR | 8-9 unique signals | Aromatic carbons (6), methoxy carbon, tertiary alcohol carbon, and two equivalent methyl carbons. |

| IR (cm⁻¹) | ~3400 (broad), ~3000-2850, ~1600, ~1240 | O-H stretch (alcohol), C-H stretches (alkane/aromatic), C=C stretch (aromatic), C-O stretch (aryl ether). |

| MS (EI) | m/z 166 (M⁺), 151 (M⁺ - CH₃), 133 (M⁺ - CH₃ - H₂O) | Molecular ion peak, loss of a methyl radical (stable benzylic carbocation), subsequent loss of water. |

4.4 Mandatory Visualization: Characterization Workflow

Caption: Analytical workflow for structural confirmation of the synthesized product.

Safety and Handling

2-methyl-2-(2-methoxyphenyl)propanol should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This technical guide has detailed the essential information for the synthesis and characterization of 2-methyl-2-(2-methoxyphenyl)propanol. By providing its precise molecular weight and physicochemical properties, a robust and well-rationalized Grignard synthesis protocol, and a comprehensive analytical workflow, this document serves as a self-validating resource for researchers. Adherence to these protocols will enable the reliable production and confirmation of this valuable chemical intermediate, facilitating its application in further scientific endeavors.

References

-

PubChem. (n.d.). 2-(2-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles).

Sources

Technical Guide: 2-(2-Methoxyphenyl)-2-methylpropan-1-ol

This is an in-depth technical guide and safety data sheet (SDS) analysis for 2-(2-Methoxyphenyl)-2-methylpropan-1-ol .

Part 1: Compound Identification & Chemical Context[1]

Chemical Identity[1]

-

Chemical Name: 2-(2-Methoxyphenyl)-2-methylpropan-1-ol[1]

-

Synonyms: 2-(o-Anisyl)-2-methylpropan-1-ol; ortho-Methoxyneophyl alcohol.

-

CAS Number: Not widely indexed in public registries (Primary Analog: meta-isomer CAS 17653-95-1 ; Precursor Acid CAS 468064-83-7 ).

-

Molecular Formula:

[1] -

Molecular Weight: 180.25 g/mol

-

Structural Class: Neophyl Alcohol Derivative (

-dimethyl-phenethyl alcohol analog).

Structural Analysis

This compound features a neophyl skeleton (2-methyl-2-phenylpropyl) modified with an ortho-methoxy group on the phenyl ring. The presence of the quaternary carbon at the

-

Key Functional Groups:

-

Primary Hydroxyl (-OH): Nucleophilic center, susceptible to esterification, oxidation (to aldehyde/acid), and conversion to leaving groups (tosylate/mesylate/halide).

-

Ether (Ar-OMe): Electron-donating group (EDG) at the ortho position; increases electron density of the aromatic ring but introduces steric hindrance.

-

Quaternary Carbon: Prevents

-elimination reactions, enhancing thermal stability.

-

Part 2: Safety Data Sheet (SDS) Analysis

Note: Specific toxicological data for the ortho-isomer is limited. The following safety profile is derived from the closely related meta-isomer (CAS 17653-95-1) and general neophyl alcohol derivatives (Read-Across Methodology).

Hazard Identification (GHS Classification)

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement Code | Description |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[2] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[3] |

Note: Unlike its lower molecular weight aliphatic analogs (e.g., 2-methoxy-2-methylpropan-1-ol, CAS 22665-67-4), this C11 aromatic alcohol is not classified as a highly flammable liquid (H225) due to its higher molecular weight and expected boiling point (>250°C).

Precautionary Statements

-

Prevention:

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][2][5] Remove contact lenses, if present and easy to do.[3][2][4][5] Continue rinsing.[3][2][4][5]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

Physical & Chemical Properties (Predicted)

-

Physical State: Viscous liquid or low-melting solid (off-white).

-

Boiling Point: ~280–290°C (at 760 mmHg).

-

Solubility: Insoluble in water; soluble in DCM, Ethyl Acetate, Methanol, DMSO.

-

LogP: ~2.5 (Lipophilic).

Part 3: Synthesis & Experimental Protocols

Synthesis Pathway

The most robust route to 2-(2-methoxyphenyl)-2-methylpropan-1-ol involves the reduction of its corresponding carboxylic acid or ester precursor.

Figure 1: Synthetic pathway from phenylacetic acid derivative to the target neophyl alcohol.

Detailed Protocol: Reduction of the Acid

Objective: Convert 2-(2-methoxyphenyl)-2-methylpropionic acid to the alcohol.

Reagents:

-

Precursor Acid (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH4) (1.5 eq) or Borane-THF (1.2 eq)

-

Anhydrous THF (Solvent)

Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

-

Solubilization: Dissolve the precursor acid in anhydrous THF (0.2 M concentration). Cool to 0°C.[6]

-

Addition:

-

Method A (LiAlH4): Add LiAlH4 pellets/powder slowly to the stirred solution. (Caution: Exothermic, H2 gas evolution).

-

Method B (BH3): Add Borane-THF complex dropwise via syringe.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The acid spot (baseline) should disappear, and a new less polar spot (alcohol) should appear.

-

Quench: Cool to 0°C.

-

Fieser Workup (for LiAlH4): Add water (

mL), then 15% NaOH (

-

-

Purification: Filter the white precipitate. Dry the filtrate over

, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary (Gradient: 0-40% EtOAc in Hexanes).

Part 4: Applications in Drug Discovery

This scaffold is a valuable gem-dimethyl building block. The gem-dimethyl effect (Thorpe-Ingold effect) restricts conformational freedom, potentially increasing the binding affinity of the molecule to target proteins (e.g., GPCRs, Kinases) by pre-organizing the bioactive conformation.

Structural Logic in Medicinal Chemistry

-

Metabolic Stability: The quaternary center blocks cytochrome P450 oxidation at the benzylic position.

-

Lipophilicity Modulation: The methoxy group adjusts the LogP and can act as a hydrogen bond acceptor in the active site.

Figure 2: Potential medicinal chemistry applications of the scaffold.

Part 5: References

-

PubChem Compound Summary. 2-(3-Methoxyphenyl)-2-methylpropan-1-ol (Meta-Isomer Analog). National Center for Biotechnology Information. Accessed Feb 26, 2026. Link

-

ChemicalBook. 2-(2-Methoxyphenyl)-2-methylpropionic acid (Precursor). Accessed Feb 26, 2026. Link

-

Sigma-Aldrich (Merck). Safety Data Sheet for 2-Methoxy-2-methylpropan-1-ol (Aliphatic Analog for Contrast). Accessed Feb 26, 2026. Link

-

ECHA (European Chemicals Agency). C&L Inventory: Benzenemethanol derivatives. Accessed Feb 26, 2026. Link

Sources

An In-Depth Technical Guide to Gem-Dimethyl Substituted Aromatic Alcohols: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The gem-dimethyl group, a seemingly simple structural motif, imparts profound and often beneficial changes to the physicochemical and pharmacological properties of bioactive molecules. When appended to an aromatic alcohol, this functionality can enhance metabolic stability, modulate acidity, and improve target engagement, making it a valuable tool in the arsenal of medicinal chemists. This technical guide provides an in-depth exploration of gem-dimethyl substituted aromatic alcohols, intended for researchers, scientists, and drug development professionals. We will delve into synthetic strategies, analyze the impact of the gem-dimethyl group on key molecular properties, and examine its application in the development of anti-inflammatory agents through the modulation of key signaling pathways.

The Strategic Advantage of the Gem-Dimethyl Group in Medicinal Chemistry

The introduction of a gem-dimethyl group can significantly alter a molecule's behavior in a biological system.[1] One of the most notable advantages is the enhancement of metabolic stability. The carbon-hydrogen bonds of a benzylic methylene group are susceptible to oxidation by cytochrome P450 enzymes, a primary route of drug metabolism.[2] The replacement of these hydrogens with methyl groups, which are less prone to oxidation, can effectively block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.

Furthermore, the gem-dimethyl group exerts a significant steric and electronic influence. Its bulk can shield adjacent functional groups from enzymatic degradation and can also induce a specific conformation that may be more favorable for binding to a biological target. This is often referred to as the "Thorpe-Ingold effect," where the gem-dimethyl group can favor cyclization reactions and restrict conformational freedom, which can be advantageous in drug design. Electronically, the gem-dimethyl group can influence the acidity (pKa) of the phenolic hydroxyl group, which in turn affects the compound's ionization state at physiological pH, its solubility, and its ability to interact with target proteins.

Synthesis of Gem-Dimethyl Substituted Aromatic Alcohols

The targeted introduction of a gem-dimethyl carbinol group onto an aromatic ring is a key synthetic challenge. A robust and versatile method involves a Grignard reaction, followed by deprotection. Here, we present a detailed protocol for the synthesis of 2-(4-hydroxyphenyl)propan-2-ol, a representative gem-dimethyl substituted aromatic alcohol.

Synthetic Workflow

The overall synthetic strategy involves three main steps:

-

Protection of the phenolic hydroxyl group: The acidic proton of the phenol must be protected to prevent it from quenching the highly basic Grignard reagent. A common protecting group for this purpose is a methyl ether.

-

Grignard reaction: The Grignard reagent is prepared from the protected aryl halide and reacted with a ketone (acetone in this case) to form the tertiary alcohol.

-

Deprotection of the phenol: The protecting group is removed to yield the final gem-dimethyl substituted aromatic alcohol.

Caption: Synthetic workflow for 2-(4-hydroxyphenyl)propan-2-ol.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromoanisole (Protection)

-

To a stirred solution of 4-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

-

To this suspension, add methyl iodide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield 4-bromoanisole.

Step 2: Synthesis of 2-(4-methoxyphenyl)propan-2-ol (Grignard Reaction)

This reaction must be carried out under anhydrous conditions using dried glassware and anhydrous solvents.

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) in the dropping funnel.

-

Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux.

-

Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (4-methoxyphenylmagnesium bromide).

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Prepare a solution of anhydrous acetone (1.1 eq) in anhydrous THF and add it dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[3][4][5]

Step 3: Synthesis of 2-(4-hydroxyphenyl)propan-2-ol (Deprotection)

-

Dissolve the crude 2-(4-methoxyphenyl)propan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).

-

Add a solution of boron tribromide (BBr₃) (1.2 eq) in DCM dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final product, 2-(4-hydroxyphenyl)propan-2-ol, can be purified by recrystallization or column chromatography.

Physicochemical and Pharmacokinetic Properties

The introduction of the gem-dimethyl group has a predictable and significant impact on several key molecular properties that are critical for drug development.

Data Presentation

The following table provides a comparative summary of the calculated or experimentally determined physicochemical properties of a simple aromatic alcohol (benzyl alcohol) and its gem-dimethyl substituted analog (2-phenyl-2-propanol).

| Property | Benzyl Alcohol | 2-Phenyl-2-propanol | Impact of Gem-Dimethyl Group |

| Molecular Weight ( g/mol ) | 108.14 | 136.19 | Increased |

| pKa | ~15.4 | ~16-17 (estimated) | Decreased acidity |

| logP (octanol/water) | 1.1 | 1.96 | Increased lipophilicity |

| Aqueous Solubility | 4.29 g/100 mL | Practically insoluble | Decreased |

| Metabolic Stability (in vitro) | Rapidly metabolized | More stable | Increased |

Note: Some values are estimations based on known chemical principles and data from similar compounds.[6][7][8][9]

The increased lipophilicity (higher logP) and decreased aqueous solubility are direct consequences of replacing a polarizable C-H bond with two nonpolar methyl groups. The pKa of the hydroxyl group is expected to increase (become less acidic) due to the electron-donating inductive effect of the alkyl groups.

Metabolic Stability: An In-Depth Look

The enhanced metabolic stability is a primary driver for incorporating the gem-dimethyl motif. The primary route of metabolism for many benzylic alcohols is oxidation of the benzylic carbon to a carboxylic acid.[7] By replacing the benzylic protons with methyl groups, this pathway is blocked.

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a standard method to assess the metabolic stability of a compound in early drug discovery.[1][10]

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a phosphate buffer (pH 7.4), and the test compound (typically at a final concentration of 1 µM).

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

-

Sample Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

Caption: Experimental workflow for an in vitro microsomal stability assay.

Application in Drug Discovery: Anti-Inflammatory Agents

The unique properties of gem-dimethyl substituted aromatic alcohols make them attractive scaffolds for the development of novel therapeutics. A notable area of application is in the design of anti-inflammatory agents. Chronic inflammation is implicated in a wide range of diseases, and key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, are central to the inflammatory response.

The NF-κB Signaling Pathway: A Key Target for Anti-Inflammatory Drugs

The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines like TNF-α or bacterial lipopolysaccharide), a cascade of phosphorylation events leads to the degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[12]

Many natural and synthetic phenolic compounds have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][13]

Mechanism of Action of a Hypothetical Gem-Dimethyl Substituted Aromatic Alcohol

Let us consider a hypothetical gem-dimethyl substituted aromatic alcohol, "GDA-ol," designed to inhibit the NF-κB pathway. The gem-dimethyl group could enhance its metabolic stability, allowing for a more sustained therapeutic effect. The phenolic hydroxyl group is often crucial for interacting with the target protein.

Caption: Hypothetical mechanism of NF-κB pathway inhibition by GDA-ol.

In this proposed mechanism, GDA-ol acts as an inhibitor of the IκB kinase (IKK) complex. By preventing the phosphorylation of IκB, GDA-ol stabilizes the IκB-NF-κB complex in the cytoplasm, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes. The gem-dimethyl group on GDA-ol could contribute to its potency and selectivity for the IKK complex, in addition to its role in enhancing metabolic stability.

Conclusion

Gem-dimethyl substituted aromatic alcohols represent a valuable class of compounds in medicinal chemistry. The strategic incorporation of the gem-dimethyl group can confer significant advantages, including enhanced metabolic stability and modulation of physicochemical properties. As demonstrated, these compounds can be synthesized through established organic chemistry reactions, and their properties can be systematically evaluated using standard in vitro assays. Their potential to modulate key signaling pathways, such as the NF-κB pathway, makes them promising candidates for the development of novel therapeutics for inflammatory diseases and other conditions. Further exploration of this structural motif is warranted to fully exploit its potential in drug discovery.

References

- Isomura, Y., Ito, N., Homma, H., Abe, T., & Kubo, K. (1983). Studies on the synthesis and anti-inflammatory activity of 2,6-di-tert-butylphenols with a heterocyclic group at the 4-position. I. Chemical & Pharmaceutical Bulletin, 31(9), 3168-3178.

- Brinkmeyer, R. S., Collington, E. W., & Meyers, A. I. (1974). Aldehydes from 4,4-dimethyl-2-oxazoline and Grignard reagents: o-anisaldehyde. Organic Syntheses, 54, 42.

- Chen, L., et al. (2023). Stability and antioxidant activity of phenolic compounds during in vitro digestion. Food Chemistry, 404, 134588.

- Gao, Y., et al. (2021). Comparison of LogP, LogD, and pKa Obtained by Current Method vs Literature Values. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.

- US4377691A - Process for the preparation of 1-(4-hydroxyphenyl)-2-(4-benzylpiperidino)-1-propanol and acid-addition salts thereof.

- Fadaei Nobandegani, F., & Roeintan, A. (2025). Volumetric and Ultrasonic Study of Mixtures of Benzyl Alcohol with 1-Propanol, 2-Propanol, and 1,2-Propandiol, 1,3-Propandiol and T-butanol. Journal of Molecular Liquids, 118, 89-96.

- D'Arcy, B. M., et al. (2015). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. Frontiers in Neuroscience, 9, 235.

- Tucker, I., et al. (2002). Comparison of the coadsorption of benzyl alcohol and phenyl ethanol with the cationic surfactant, hexadecyl trimethyl ammonium bromide, at the air-water interface. Journal of Colloid and Interface Science, 247(2), 397-403.

- Uddin, M. S., et al. (2022). Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far?. Antioxidants, 11(1), 12.

- Liptak, M. D., & Shields, G. C. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. International Journal of Molecular Sciences, 24(14), 11537.

- University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent.

- Abdel-Aziz, A. A., et al. (2021). Phenolic Compounds as Potential Dual EGFR & COX-2 Inhibitors. International Journal of Nanomedicine, 16, 3961–3978.

- Van den Eede, N., et al. (2025). In Vitro Identification and In Vivo Confirmation of Metabolites of High Molecular Weight Synthetic Phenolic Antioxidants. Environmental Science & Technology.

- FDA. (2009).

- Ossowski, T., et al. (2003). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 14(3), 466-471.

- Poczta, A., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual COX/LOX Inhibition. Molecules, 28(11), 4419.

- Jeong, S., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(12), 978.

- Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.

- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).

- Pan, C., et al. (2021).

- Publisso. (2025). Benzyl alcohol.

- Campos, D. A., et al. (2023).

- Jarošová, M., et al. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. International Journal of Molecular Sciences, 17(3), 388.

- Abramov, P. A., et al. (2018). The Antioxidant 2,6-Di-tert-butylphenol Moiety Attenuates Pro-Oxidant Properties of the Auranofin Analogue. Inorganica Chimica Acta, 472, 183-189.

- Wikipedia. (n.d.). 2,6-Di-tert-butylphenol.

- Oreate AI Blog. (2025). Benzyl vs. Phenyl: Understanding the Chemical Nuances.

- Milenković, D., et al. (2020). NATURAL PHENOLIC SCAFFOLDS AS COX-1/COX-2 MODULATORS: CURCUMINOIDS, CINNAMATES, HYDROQUINONE/RESORCINOL ANALOGUES, AND STILBENES. FACTA UNIVERSITATIS Series: Physics, Chemistry and Technology, 18(2), 115-136.

- ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol.

- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.

- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- Zhang, Y., et al. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 10, 1375-1381.

- Kageyama, Y., et al. (2025). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP)

- Pandey, P., & Singh, A. K. (2010). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Pharmacognosy Reviews, 4(7), 32-41.

- Benchchem. (2025). Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide.

- Zhang, Y., et al. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 10, 1375-1381.

- Asif, M. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 21(16), 1862-1883.

- CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.

- Santa Cruz Biotechnology. (n.d.). NF kappa B Inhibitors.

- Benchchem. (2025). Step-by-step protocol for 2-Phenyl-2-propanol synthesis in the lab.

- G-P, A., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1500.

Sources

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Comparison of the coadsorption of benzyl alcohol and phenyl ethanol with the cationic surfactant, hexadecyl trimethyl ammonium bromide, at the air-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. series.publisso.de [series.publisso.de]

- 8. Benzyl vs. Phenyl: Understanding the Chemical Nuances - Oreate AI Blog [oreateai.com]

- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 10. protocols.io [protocols.io]

- 11. globalsciencebooks.info [globalsciencebooks.info]

- 12. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF kappa B Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol: Focus on Boiling Point Determination

Introduction

2-(2-Methoxyphenyl)-2-methylpropan-1-ol is a tertiary alcohol of interest in synthetic organic chemistry and drug development. Its molecular structure, featuring a methoxy-substituted phenyl ring and a neopentyl alcohol moiety, imparts specific physicochemical properties that are crucial for its handling, purification, and application. A fundamental, yet often unreported, characteristic of a novel or specialized chemical entity is its boiling point. This guide provides a comprehensive overview of the boiling point of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol, including a comparative analysis with structurally related compounds, and presents a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's properties for its effective utilization.

Physicochemical Properties and Boiling Point Analysis

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This physical property is a critical indicator of a compound's volatility and is influenced by factors such as molecular weight, intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding), and molecular shape.

Comparative Analysis of Structurally Related Compounds

| Compound | Structure | Boiling Point (°C) | Pressure (mmHg) | Key Structural Differences from Target Compound |

| 2-(3-Methoxyphenyl)-2-methylpropan-1-ol | 272.7 | 760 | The methoxy group is in the meta position instead of the ortho position.[1] | |

| 2-Methoxy-2-methylpropan-1-ol | 141-141.5 | 750 | Lacks the phenyl group.[2] | |

| tert-Butanol (2-Methylpropan-2-ol) | 82 | 760 | Lacks the 2-methoxyphenyl group.[3] |

Analysis of Structural Influences:

-

Presence of the Phenyl Ring: The significant increase in boiling point from tert-Butanol (82 °C) and 2-Methoxy-2-methylpropan-1-ol (141-141.5 °C) to 2-(3-methoxyphenyl)-2-methylpropan-1-ol (272.7 °C) is primarily due to the introduction of the phenyl group.[1][2][3] The phenyl ring increases the molecular weight and the surface area, leading to stronger van der Waals forces.

-

Hydrogen Bonding: The primary alcohol group (-CH₂OH) in 2-(2-Methoxyphenyl)-2-methylpropan-1-ol allows for hydrogen bonding, which significantly elevates its boiling point compared to a non-hydroxylated analogue.

-

Position of the Methoxy Group: The boiling point of the target compound, 2-(2-Methoxyphenyl)-2-methylpropan-1-ol, is expected to be similar to its meta-isomer, 2-(3-methoxyphenyl)-2-methylpropan-1-ol (272.7 °C at 760 mmHg).[1] Minor differences may arise due to potential intramolecular interactions in the ortho-isomer, but a boiling point in the range of 270-280 °C at atmospheric pressure is a reasonable starting point for experimental verification.

Experimental Determination of Boiling Point

Given the lack of published data, experimental determination is essential. The following section provides a detailed protocol for determining the boiling point of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol using the micro-boiling point (Thiele tube) method, which is suitable for small sample quantities.

Principle of the Micro-Boiling Point Method

This method relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the atmospheric pressure. A small amount of the liquid is heated in a sample tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. When the boiling point is reached, the vapor of the substance fills the capillary tube. Upon cooling, the vapor pressure inside the capillary drops, and the liquid is drawn into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.

Experimental Protocol

Materials and Equipment:

-

2-(2-Methoxyphenyl)-2-methylpropan-1-ol (sample)

-

Thiele tube

-

High-temperature resistant mineral oil or silicone oil

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small rubber band or wire for attaching the sample tube to the thermometer

-

Sample tube (e.g., a small test tube or a Durham tube)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Safety glasses and appropriate personal protective equipment (PPE)

Step-by-Step Procedure:

-

Sample Preparation:

-

Place approximately 0.5 mL of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol into the sample tube.

-

Invert a capillary tube (sealed end up) and place it inside the sample tube containing the liquid.

-

-

Apparatus Setup:

-

Attach the sample tube to the thermometer using a rubber band or wire. The bottom of the sample tube should be level with the thermometer bulb.

-

Fill the Thiele tube with mineral oil to a level above the side arm.

-

Clamp the Thiele tube to a ring stand.

-

Carefully insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner or a heating mantle. The design of the Thiele tube ensures even heat distribution through convection.

-

Observe the inverted capillary tube. As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed. This indicates that the air initially trapped in the capillary has been replaced by the vapor of the sample.

-

-

Boiling Point Determination:

-

Remove the heat source and allow the apparatus to cool slowly.

-

As the temperature drops, the stream of bubbles will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4] Record this temperature.

-

-

Confirmation:

-

For accuracy, allow the apparatus to cool further, and then repeat the heating and cooling cycle to obtain a second reading. A pure compound should have a sharp boiling point.

-

Workflow Diagram

Caption: Workflow for the experimental determination of boiling point using the micro-scale Thiele tube method.

Safety Considerations

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle hot oil and glassware with care to avoid burns.

-

Ensure the experiment is conducted in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for 2-(2-Methoxyphenyl)-2-methylpropan-1-ol and the heating oil before starting the experiment.

Conclusion

While the exact boiling point of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol is not documented in readily available literature, a scientifically sound estimation based on structurally analogous compounds places it in the range of 270-280 °C at atmospheric pressure. This technical guide provides a robust and reliable experimental protocol for the precise determination of this crucial physicochemical property. The detailed methodology and the accompanying workflow diagram offer a comprehensive resource for researchers and scientists, ensuring accurate and safe characterization of this compound for its applications in research and development.

References

-

Studocu. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. [Link]

-

Course Hero. DETERMINATION OF BOILING POINTS. [Link]

-

PubChem. 2-Methoxy-2-methyl-1-propanol. [Link]

-

PubChem. 2-(2-Methoxyphenyl)propan-2-ol. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

LookChem. Cas 133331-77-8,1-(PERFLUOROHEXYL)OCTANE. [Link]

-

University of Calgary. Micro-boiling point measurement. [Link]

-

Course Hero. Experiment name / Determination of Boiling point Purpose. [Link]

-

PrepChem.com. Synthesis of 2-(2-methoxyphenyl)oxirane. [Link]

-

CAS Common Chemistry. Perfluorohexyloctane. [Link]

-

EPA. 3-(2-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one. [Link]

-

Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

-

EPA. Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylpropyl)- Properties. [Link]

-

LookChem. CAS No.133331-77-8,1-(PERFLUOROHEXYL)OCTANE Suppliers. [Link]

-

Mol-Instincts. 2-Methylpropan-2-ol. [Link]

-

The Good Scents Company. 1-methoxy-2-methyl-2-propanol. [Link]

Sources

Methodological & Application

Synthesis of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol from ester

An In-Depth Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol via Ester Reduction

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive guide to the synthesis of 2-(2-methoxyphenyl)-2-methylpropan-1-ol, a primary alcohol featuring a quaternary carbon center. The described methodology focuses on the reduction of a suitable ester precursor, methyl 2-(2-methoxyphenyl)-2-methylpropanoate, using lithium aluminum hydride (LiAlH₄). This guide is intended for researchers and professionals in organic synthesis and drug development, offering a detailed exploration of the synthetic strategy, reaction mechanism, a step-by-step experimental protocol, and critical safety considerations. The causality behind procedural choices, such as reagent selection and workup conditions, is explained to provide a deeper understanding of the transformation.

Introduction and Synthetic Strategy

2-(2-Methoxyphenyl)-2-methylpropan-1-ol is a unique structural motif that may serve as a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Its structure, which combines a sterically hindered quaternary carbon with a reactive primary alcohol, makes it an interesting synthon for introducing the 2,2-dimethyl-1-(2-methoxyphenyl)propyl moiety.

The synthesis of primary alcohols is a fundamental transformation in organic chemistry. When the target primary alcohol is adjacent to a fully substituted carbon atom, a robust and direct synthetic method is required. The reduction of an ester to a primary alcohol is a classic and highly efficient approach. This pathway was chosen for its high yield and functional group tolerance.

The core of this strategy involves the reduction of the ester, methyl 2-(2-methoxyphenyl)-2-methylpropanoate. While milder reducing agents like sodium borohydride (NaBH₄) are effective for reducing aldehydes and ketones, they are generally unreactive towards esters.[1] Therefore, a powerful hydride-donating reagent is necessary. Lithium aluminum hydride (LiAlH₄, LAH) is the reagent of choice for this transformation due to its high reactivity, which allows for the complete reduction of esters to primary alcohols under mild temperature conditions.[2][3]

The overall transformation is depicted below: Scheme 1: Overall Synthesis of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol Methyl 2-(2-methoxyphenyl)-2-methylpropanoate is reduced by Lithium Aluminum Hydride in an ethereal solvent, followed by an aqueous workup to yield the target primary alcohol.

Reaction Mechanism

The reduction of an ester with LiAlH₄ is a two-stage process, involving two separate hydride transfers from the AlH₄⁻ anion.[4]

-

First Hydride Addition: The reaction initiates with a nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester. This addition breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate stabilized by the aluminum species.

-

Collapse and Aldehyde Formation: This tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, expelling the methoxide group (-OCH₃) as a leaving group, which remains coordinated to the aluminum. This step generates a transient aldehyde intermediate.

-

Second Hydride Addition: Aldehydes are more reactive towards LiAlH₄ than esters.[4] Consequently, the aldehyde formed in situ is immediately reduced by a second equivalent of hydride. This attack on the aldehyde's carbonyl carbon results in a new tetrahedral alkoxide intermediate.

-

Protonation (Workup): After the reaction is complete, a careful aqueous workup is performed to quench any remaining LiAlH₄ and to protonate the aluminum alkoxide species, liberating the final primary alcohol product, 2-(2-methoxyphenyl)-2-methylpropan-1-ol.[1][4]

The mechanistic pathway is illustrated in the diagram below.

Diagram 1: Mechanism of Ester Reduction by LiAlH₄.

Detailed Experimental Protocol

This protocol outlines the reduction of 10 mmol of the starting ester. All operations involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Quantity |

| Methyl 2-(2-methoxyphenyl)-2-methylpropanoate | N/A | 208.25 | 10.0 | 2.08 g |

| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 15.0 | 0.57 g (1.5 equiv) |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 70 mL |

| Water (H₂O), Deionized | 7732-18-5 | 18.02 | - | 1.2 mL |

| 15% (w/v) Sodium Hydroxide (NaOH) Solution | 1310-73-2 | 40.00 | - | 0.6 mL |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~100 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~5 g |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser and nitrogen/argon inlet adapter

-

Magnetic stirrer and stir bar

-

Dropping funnel (100 mL)

-

Ice-water bath

-

Glass funnel and filter paper (or Büchner funnel)

-

Separatory funnel (250 mL)

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with inert gas inlet), and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

-

LAH Suspension: Carefully add the lithium aluminum hydride powder (0.57 g) to the flask against a positive flow of inert gas. Add 40 mL of anhydrous THF via syringe to create a grey suspension.

-

Cooling: Place the flask in an ice-water bath and stir the LAH suspension for 15 minutes to cool it to 0 °C.

-

Ester Addition: Dissolve the methyl 2-(2-methoxyphenyl)-2-methylpropanoate (2.08 g) in 30 mL of anhydrous THF in the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension over 30-45 minutes, maintaining the internal temperature below 10 °C. Causality Note: Slow, controlled addition is crucial to manage the exothermic reaction and prevent runaway conditions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The reaction is complete when the starting ester spot has been completely consumed.

-

Workup (Fieser Method): This quenching procedure is critical for safety and for obtaining an easily filterable solid. Cool the reaction flask back to 0 °C in an ice-water bath. Quench the reaction by the slow, sequential, dropwise addition of:

-

0.6 mL of water. (A vigorous evolution of hydrogen gas will occur).

-